molecular formula C8H12ClF4N B13458212 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride

7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B13458212
M. Wt: 233.63 g/mol
InChI Key: NROLNCZPZBNNDS-UHFFFAOYSA-N
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Description

7,7,9,9-Tetrafluoro-3-azabicyclo[331]nonane hydrochloride is a fluorinated bicyclic amine compound It is known for its unique structure, which includes four fluorine atoms and a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride typically involves the fluorination of a bicyclic amine precursor. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents and the need for precise control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[3.3.1]nonane: A non-fluorinated analog with similar bicyclic structure but different chemical properties.

    7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane: The parent compound without the hydrochloride group.

Uniqueness

7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride is unique due to the presence of four fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H12ClF4N

Molecular Weight

233.63 g/mol

IUPAC Name

7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane;hydrochloride

InChI

InChI=1S/C8H11F4N.ClH/c9-7(10)1-5-3-13-4-6(2-7)8(5,11)12;/h5-6,13H,1-4H2;1H

InChI Key

NROLNCZPZBNNDS-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC(C2(F)F)CC1(F)F.Cl

Origin of Product

United States

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